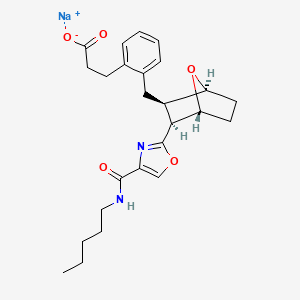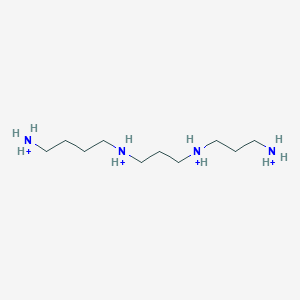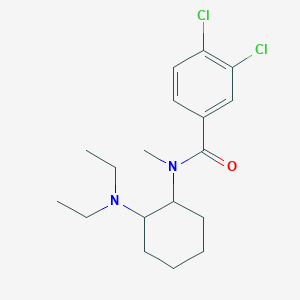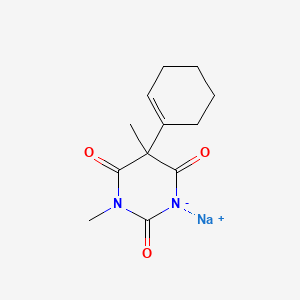
2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-4-oxobutane-1,2,4-tricarboxylate is the tricarboxylate anion of 2-hydroxy-4-oxobutane-1,2,4-tricarboxylic acid; major species at pH 7.3. It is a conjugate base of a 2-hydroxy-4-oxobutane-1,2,4-tricarboxylic acid.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate is involved in various chemical synthesis processes and structural studies. For instance, Belikov et al. (2016) describe the rearrangement of similar compounds to synthesize donor-acceptor chromophores, which are significant in the development of novel acceptors for chromophores (Belikov et al., 2016). Additionally, Manfrotto et al. (1999) explored the photochemical synthesis of 4-oxobutanal acetals and 2-hydroxycyclobutanone ketals, demonstrating the compound's relevance in photochemical reactions (Manfrotto et al., 1999).
Bactericidal Applications
Zadrazilova et al. (2015) assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, closely related to 2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate, for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential antibacterial applications (Zadrazilova et al., 2015).
Medical and Biological Research
The lipid peroxidation product 4-hydroxy-2-nonenal, a structurally similar compound, has been studied for its reactivity and cytotoxicity. Spickett (2013) discusses its role in various biological processes, highlighting its importance in understanding oxidative stress and related pathologies (Spickett, 2013).
Environmental Applications
Xu et al. (2019) investigated the degradation of 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) by ozonation, focusing on kinetics, phosphorus transformation, and anti-precipitation property changes. This study is relevant for understanding the environmental impacts and treatment strategies for compounds related to 2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate (Xu et al., 2019).
Propiedades
Nombre del producto |
2-Hydroxy-4-oxobutane-1,2,4-tricarboxylate |
|---|---|
Fórmula molecular |
C7H5O8-3 |
Peso molecular |
217.11 g/mol |
Nombre IUPAC |
2-hydroxy-4-oxobutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H8O8/c8-3(5(11)12)1-7(15,6(13)14)2-4(9)10/h15H,1-2H2,(H,9,10)(H,11,12)(H,13,14)/p-3 |
Clave InChI |
RQMCNDRMPZBEOD-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)




![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)


![4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1260831.png)




